molecular formula C18H25NO B029463 (+)-Cyclazocine CAS No. 7313-87-3

(+)-Cyclazocine

货号: B029463
CAS 编号: 7313-87-3
分子量: 271.4 g/mol
InChI 键: YQYVFVRQLZMJKJ-UUWFMWQGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cyclazocine, (+)- is a synthetic opioid compound belonging to the benzomorphan class of drugs. It is known for its mixed agonist-antagonist properties, acting on multiple opioid receptors. Cyclazocine, (+)- has been studied for its potential therapeutic applications, particularly in the treatment of pain and opioid addiction. It exhibits unique pharmacological properties due to its interaction with kappa-opioid receptors and partial agonism at mu-opioid receptors .

准备方法

Synthetic Routes and Reaction Conditions: Cyclazocine, (+)- is synthesized through a series of chemical reactions starting from benzomorphan derivatives. The synthesis involves the cyclization of appropriate precursors under controlled conditions to form the benzomorphan ring system.

Industrial Production Methods: Industrial production of Cyclazocine, (+)- involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization and chromatography to isolate the final product .

化学反应分析

Types of Reactions: Cyclazocine, (+)- undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones or aldehydes to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group in Cyclazocine, (+)- can yield ketones, while reduction can produce alcohols .

科学研究应用

Pharmacological Profile

(+)-Cyclazocine exhibits both agonistic and antagonistic properties at different opioid receptors:

  • Kappa Opioid Receptor (KOR) Agonist : It activates KOR, which is associated with analgesic effects but can also induce dysphoria.
  • Mu Opioid Receptor (MOR) Partial Agonist : It partially activates MOR, contributing to its pain-relieving properties while mitigating some addictive potential compared to full agonists.

Clinical Efficacy

Research has demonstrated that this compound can be effective in treating narcotic addiction. A study involving 27 patients reported that 42% remained in treatment over ten months, with 75% accepting the drug despite side effects during induction . The findings suggest that while cyclazocine shows promise as a treatment option, its side effects may limit broader application.

Pain Management

Research from the 1960s and 1970s explored the use of cyclazocine for pain management. It was found to provide moderate relief in patients with chronic pain conditions, although its psychotomimetic side effects hindered widespread adoption . The balance between analgesia and adverse effects remains a critical focus for future studies.

Electrophysiological Studies

Electrophysiological studies have shown that this compound affects neuronal activity in the cerebellum. Specifically, it slows the discharge of cerebellar Purkinje neurons, indicating its potential influence on motor control and coordination . Understanding these interactions can help refine its application in clinical settings.

Case Studies

A series of controlled studies have been conducted to evaluate the effectiveness of cyclazocine compared to other treatments like methadone:

  • A study highlighted that cyclazocine's long-acting properties could be beneficial for patients who do not respond well to traditional narcotic antagonists .
  • Another investigation suggested that combining cyclazocine with other therapies might enhance treatment outcomes for opiate dependence .

Summary Table of Applications

Application AreaDescriptionKey Findings
Narcotic AddictionTreatment for opioid dependence42% retention in a clinical study; effective in reducing cravings
Pain ManagementAnalgesic properties explored in chronic pain settingsModerate relief reported; psychotomimetic effects limit use
ElectrophysiologyEffects on cerebellar neuron activitySlows discharge of Purkinje neurons; implications for motor control
Comparative EfficacyCompared with methadone and other treatmentsPotential benefits noted; requires further investigation

作用机制

Cyclazocine, (+)- exerts its effects through its interaction with opioid receptors. It acts as an agonist at kappa-opioid receptors and a partial agonist at mu-opioid receptors. This dual action results in analgesic effects while minimizing the risk of addiction and respiratory depression associated with full mu-opioid agonists. Cyclazocine, (+)- also has high affinity for delta-opioid receptors, contributing to its unique pharmacological profile .

生物活性

(+)-Cyclazocine is a unique compound within the class of mixed opioid agonists/antagonists, primarily known for its complex interactions with various opioid receptors. This article delves into its biological activity, synthesizing findings from clinical studies, receptor binding assays, and pharmacological evaluations.

This compound, a member of the benzomorphan class, exhibits partial agonist activity at the mu-opioid receptor (MOR) and full agonist activity at the kappa-opioid receptor (KOR). Its structure is characterized by a molecular formula of C18H25NOC_{18}H_{25}NO and a molar mass of approximately 271.404 g/mol. The compound's dual action allows it to modulate pain and affect mood, making it a candidate for various therapeutic applications.

Table 1: Opioid Receptor Affinity of this compound

Receptor TypeBinding Affinity (Ki)
Mu (MOR)Moderate
Kappa (KOR)High
Delta (DOR)Low

Pharmacological Effects

Research indicates that this compound can effectively block the effects of narcotics such as heroin. A study reported that doses of 4 to 5 mg cyclazocine could block 15 mg of intravenous heroin for up to 28 hours, demonstrating its potential utility in treating opioid addiction . However, side effects such as increased libido, euphoria, constipation, restlessness, and insomnia were noted but typically subsided within two weeks .

Treatment of Narcotic Addiction

Several clinical studies have explored the efficacy of this compound in treating narcotic addiction. One notable study involved administering cyclazocine to 27 patients over ten months. The results showed a retention rate of 42%, with 75% acceptance among participants. However, side effects during induction raised concerns about its broader applicability in addiction treatment programs .

Another study compared cyclazocine with methadone in treating narcotic addicts. Out of 103 patients treated with cyclazocine, those in a rapid treatment program showed promising results, while those in prolonged hospitalization did not benefit significantly from cyclazocine augmentation .

Table 2: Summary of Clinical Study Findings

Study ReferencePatient CountTreatment DurationRetention RateSide Effects Noted
Freedman et al. (1967)103<2 monthsVariedEuphoria, insomnia
Kleber et al. (1974)2710 months42%Dysphoria

Side Effects and Limitations

While this compound has shown potential in clinical settings, its psychotomimetic effects limit its use. Patients have reported dysphoric and hallucinatory experiences at higher doses, which may deter usage compared to other opioids that do not exhibit such pronounced side effects . The balance between therapeutic efficacy and adverse effects remains a critical area for further research.

属性

IUPAC Name

(1S,9S,13S)-10-(cyclopropylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO/c1-12-17-9-14-5-6-15(20)10-16(14)18(12,2)7-8-19(17)11-13-3-4-13/h5-6,10,12-13,17,20H,3-4,7-9,11H2,1-2H3/t12-,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYVFVRQLZMJKJ-UUWFMWQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC3=C(C1(CCN2CC4CC4)C)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2CC3=C([C@]1(CCN2CC4CC4)C)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1049011
Record name (+)-Cyclazocine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63903-61-7, 7313-87-3
Record name rel-(2R,6R,11R)-3-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63903-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,6S,11S)-3-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7313-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclazocine, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007313873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Cyclazocine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLAZOCINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RIH052ANA4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Cyclazocine
Reactant of Route 2
(+)-Cyclazocine
Reactant of Route 3
(+)-Cyclazocine
Reactant of Route 4
(+)-Cyclazocine
Reactant of Route 5
(+)-Cyclazocine
Reactant of Route 6
(+)-Cyclazocine
Customer
Q & A

Q1: What are the primary pharmacological targets of (+)-cyclazocine?

A1: this compound interacts primarily with sigma receptors and, to a lesser extent, with opioid receptors. [, , , , , , , , , , ] This differentiates it from its enantiomer, (-)-cyclazocine, which displays a higher affinity for mu opioid receptors. [, , , , ]

Q2: How does this compound's interaction with sigma receptors differ from its interaction with opioid receptors?

A2: this compound exhibits a higher affinity for sigma receptors compared to opioid receptors. [, ] Furthermore, its binding to sigma receptors is not antagonized by naloxone, a classic opioid antagonist, while its opioid effects can be partially or fully blocked by naloxone. [, , , , , ]

Q3: What behavioral effects are associated with this compound's sigma receptor activity?

A3: In animal models, this compound administration elicits phencyclidine (PCP)-like discriminative stimulus effects, suggesting shared pharmacological mechanisms. [, , , , , ] This supports the classification of this compound as a sigma agonist with PCP-like properties. [, ]

Q4: Does this compound demonstrate analgesic properties?

A4: While its enantiomer, (-)-cyclazocine, displays potent analgesic effects attributed to mu opioid receptor agonism, this compound generally lacks significant analgesic activity in traditional assays. [, , ]

Q5: How do structural modifications to cyclazocine influence its activity and selectivity for sigma versus opioid receptors?

A6: Structural modifications, particularly on the nitrogen atom and the cyclohexyl ring, significantly impact cyclazocine's pharmacological profile. [, , ] For instance, N-allyl substitution, as seen in (+)-N-allylnormetazocine, enhances sigma receptor affinity. [, , , , ] Conversely, 14-hydroxylation, leading to oxilorphan, results in a more potent opioid antagonist with reduced psychotomimetic effects. []

Q6: What in vitro techniques have been employed to investigate this compound's binding properties?

A7: Radioligand binding studies using tritiated this compound or other sigma ligands like (+)-[3H]pentazocine and (+)-[3H]3-(3-hydroxyphenyl)-N-(1-propyl)piperidine have been instrumental in characterizing its affinity and selectivity for sigma receptors. [, , , , ] These studies typically involve incubating brain membrane preparations with the radioligand and measuring the displacement of binding by various competing compounds.

Q7: What animal models have been used to study this compound's effects?

A8: Rodent models, particularly rats and mice, have been widely employed in studying this compound's effects on behavior, neurotransmitter release, and antinociception. [, , , , , , ] Additionally, studies in primates, including squirrel monkeys and rhesus monkeys, have provided valuable insights into its discriminative stimulus properties and potential for abuse liability. [, , ]

Q8: What is known about the potential toxicity and side effects of this compound?

A9: this compound, similar to other sigma receptor ligands, can induce cytotoxic effects in cell cultures, leading to morphological changes and cell death. [] In animals, high doses of this compound can lead to psychotomimetic effects, limiting its therapeutic potential. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。